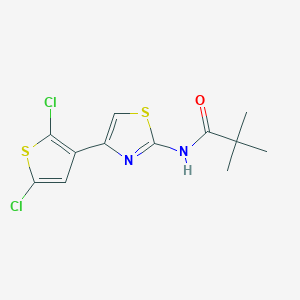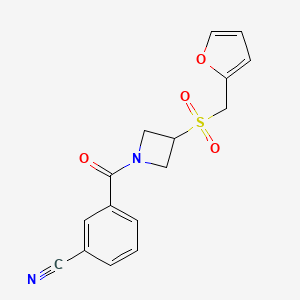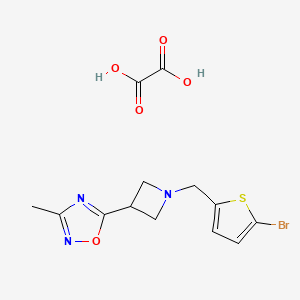
1-methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one, also known as Ro 64-0802, is a small molecule inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease involved in the degradation of incretin hormones, which regulate insulin secretion and glucose metabolism. Ro 64-0802 has been studied for its potential use in the treatment of type 2 diabetes and other metabolic disorders.
Wissenschaftliche Forschungsanwendungen
Neuroprotective and Antidepressant Potential
Compounds structurally related to 1-methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one have shown promise in the behavioral pharmacology domain, particularly in profiling the anxiolytic and antidepressant potential of selective 5-hydroxytryptamine (HT)1B antagonists. One such compound, (R)-N-[5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-2-naphthyl]-4-morpholinobenzamide (AR-A000002), has demonstrated anxiolytic activity in various animal models and antidepressant efficacy in several paradigms, suggesting utility for 5-HT1B antagonists in treating anxiety and affective disorders (Hudzik et al., 2003).
Anticancer and Antimalarial Activities
Tetrahydroisoquinoline derivatives, including those related to the queried compound, have been explored for their therapeutic activities across a range of applications, from cancer to malaria treatment. The US FDA approval of trabectedin for treating soft tissue sarcomas underscores the potential of these compounds in anticancer drug discovery. Additionally, these derivatives have shown promise as candidates for various infectious diseases, including malaria, tuberculosis, and HIV-infection, highlighting their broad therapeutic potential (Singh & Shah, 2017).
Neurodegeneration and Parkinson's Disease
Research into the mechanisms of action and injurious effects of complex I inhibitors, with 1-methyl-4-phenylpyridinium ion (MPP(+)) serving as a well-studied example, reveals the potential of isoquinoline derivatives as complex I inhibitors. These compounds have been implicated in anatomical, behavioral, and biochemical changes akin to those observed in Parkinson's disease, characterized by nigrostriatal dopaminergic neurodegeneration. This suggests a possible role for these compounds in studying and potentially treating neurodegenerative diseases (Kotake & Ohta, 2003).
Eigenschaften
IUPAC Name |
1-methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-7-9-18(10-8-11)14-12-5-3-4-6-13(12)17(2)16(20)15(14)19(21)22/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVWETTWFIFPHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2812944.png)


![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2812949.png)
![5-((3-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2812950.png)


![4-(N,N-dipropylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2812954.png)


![N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2812958.png)